molecular formula C15H18N2O3S2 B12200268 N-[(2Z)-3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12200268
M. Wt: 338.4 g/mol
InChI Key: SDBGKGISJZKUGD-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-Methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core. The 5,5-dioxide moiety introduces polarity, affecting solubility in aqueous media. The propanamide group may participate in hydrogen bonding, a key factor in intermolecular interactions.

Properties

Molecular Formula

C15H18N2O3S2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C15H18N2O3S2/c1-3-14(18)16-15-17(11-6-4-5-10(2)7-11)12-8-22(19,20)9-13(12)21-15/h4-7,12-13H,3,8-9H2,1-2H3

InChI Key

SDBGKGISJZKUGD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiazole ring, the introduction of the sulfone group, and the final coupling with the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring and the thiazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.

Scientific Research Applications

N-[(2Z)-3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A: N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

  • Structural Differences :
    • Substituents : 3,4-Dimethoxyphenyl (electron-donating groups) vs. 3-methylphenyl (moderate lipophilicity).
    • Amide Chain : Acetamide (shorter chain) vs. propanamide (longer chain).
  • The propanamide chain in the target compound may improve membrane permeability due to increased hydrophobicity.

Compound B: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide

  • Core Heterocycle: 1,3,4-Thiadiazole vs. tetrahydrothieno-thiazole.
  • Functional Groups: A dimethylamino-acryloyl group introduces conjugation, altering UV-Vis absorption.
  • Key Data :
    • Melting Point : 200°C (vs. likely higher for the target compound due to fused-ring rigidity).
    • IR Peaks : 1690 cm⁻¹ (C=O), 1638 cm⁻¹ (C=N) .

Physicochemical Properties

Parameter Target Compound Compound A Compound B
Molecular Weight ~395 g/mol (estimated) 392 g/mol 392 g/mol
Substituents 3-Methylphenyl, propanamide 3,4-Dimethoxyphenyl, acetamide 3-Methylphenyl, benzamide
Key Functional Groups 5,5-Dioxide, Z-imine 5,5-Dioxide, Z-imine Thiadiazole, acryloyl
Solubility Moderate (polar aprotic solvents) High (methanol/dioxane) Low (ethanol/dioxane)

Biological Activity

N-[(2Z)-3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with potential biological activities. Its unique structural features, including a thiazole ring and a propanamide moiety, suggest various applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The compound's IUPAC name is this compound. The molecular formula is C15H18N2O4S2C_{15}H_{18}N_{2}O_{4}S_{2} with a molecular weight of approximately 354.07 g/mol. The compound features distinctive functional groups that contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar thiazole structures exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro assays demonstrate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

The biological activity of this compound may be attributed to its ability to interact with specific targets within cells. It is hypothesized that it may inhibit certain enzymes involved in cancer cell proliferation or bacterial metabolism. Further studies are needed to elucidate the precise molecular mechanisms involved.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Activity : In a research article from Cancer Letters, researchers reported on a series of thiazole-based compounds demonstrating selective cytotoxicity against tumor cells while sparing normal cells. The study highlighted the potential of these compounds as leads for new anticancer drugs .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growthJournal of Medicinal Chemistry
AnticancerInduction of apoptosisCancer Letters
Enzyme InhibitionPotential inhibition of key enzymesOngoing research

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